Optical Rotation Enantiomeric Identity: (S)- vs. (R)-1-(2-Bromophenyl)ethanol
The (S)-enantiomer of 1-(2-bromophenyl)ethanol exhibits a specific rotation of [α]³⁰/D −54° (c = 1, CHCl₃) as reported by Sigma-Aldrich [1] and a range of −53.0° to −59.0° (C=1, CHCl₃) as certified by TCI . In contrast, the (R)-enantiomer (CAS 76116-20-6) displays [α]²²/D +54° (c = 1, CHCl₃) under equivalent conditions . The absolute difference of ≥108° in specific rotation between enantiomers provides an unambiguous, instrumentally accessible identity confirmation that prevents procurement mix-ups between the two forms.
| Evidence Dimension | Specific optical rotation ([α]D) |
|---|---|
| Target Compound Data | [α]³⁰/D −54° (c=1, CHCl₃); range −53.0° to −59.0° |
| Comparator Or Baseline | (R)-1-(2-Bromophenyl)ethanol: [α]²²/D +54° (c=1, CHCl₃) |
| Quantified Difference | Δ ≥108° between enantiomers (sign and magnitude) |
| Conditions | Chloroform solvent, c=1, sodium D-line (589 nm), ambient temperature |
Why This Matters
This large and opposite optical rotation is the primary quality-control gate for verifying that the correct enantiomer has been procured before use in asymmetric synthesis.
- [1] Sigma-Aldrich (via Chembase). (S)-(−)-2-Bromo-α-methylbenzyl alcohol, Catalog No. 327247. Optical Rotation [α]³⁰/D −54°, c = 1 in chloroform. View Source
